molecular formula C13H14N2O3 B8696473 5-[2-(4-Methoxyphenyl)-ethyl]-1H-pyrazole-3-carboxylic acid CAS No. 681034-85-5

5-[2-(4-Methoxyphenyl)-ethyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B8696473
M. Wt: 246.26 g/mol
InChI Key: SZLCPGSMHAVXRE-UHFFFAOYSA-N
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Patent
US07893098B2

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 25.4 mmol) was added to a stirring, room temperature solution of 23 (1.391 g, 5.07 mmol) in MeOH (12.7 mL, 0.4 M) under N2. The reaction was then heated to reflux until the reaction was judged complete by HPLC (30 min): The reaction was concentrated and then dissolved in 10 mL H2O. The reaction was extracted with a small amount of EtOAc, then the aqueous layer was made acidic (pH=2) with the dropwise addition of 10% aq. HCl. The white solid that precipitated from the reaction was filtered off and washed with cold H2O. The solid was dried under vacuum overnight to obtain 0.3771 g of relatively pure 24. 24 was further purified by recrystallization from warm MeOH to obtain 0.1317 g of pure 24. No attempts were made to recover remaining 24 from the mother liquor. 1H (CD3OD, 400 MHz): δ 7.07 (2H, d, J=8.2 Hz), 6.84 (2H, d, J=8.6 Hz), 6.53 (1H, s), 3.73 (3H, s), 2.97-2.84 (4H, m) ppm. 13C (CD3OD, 100 MHz): δ 164.86, 159.60, 148.26, 143.15, 134.01, 130.36, 114.81, 107.50, 55.60, 35.67, 29.10 ppm.
Name
Quantity
25.4 mmol
Type
reactant
Reaction Step One
Name
23
Quantity
1.391 g
Type
reactant
Reaction Step One
Name
Quantity
12.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([C:8]1[CH:12]=[C:11]([CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)[NH:10][N:9]=1)=[O:7])C>CO>[CH3:22][O:21][C:18]1[CH:19]=[CH:20][C:15]([CH2:14][CH2:13][C:11]2[NH:10][N:9]=[C:8]([C:6]([OH:7])=[O:5])[CH:12]=2)=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
25.4 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
23
Quantity
1.391 g
Type
reactant
Smiles
C(C)OC(=O)C1=NNC(=C1)CCC1=CC=C(C=C1)OC
Name
Quantity
12.7 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until the reaction
CUSTOM
Type
CUSTOM
Details
was judged complete by HPLC (30 min)
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 10 mL H2O
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with a small amount of EtOAc
ADDITION
Type
ADDITION
Details
with the dropwise addition of 10% aq. HCl
CUSTOM
Type
CUSTOM
Details
The white solid that precipitated from the reaction
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with cold H2O
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to obtain 0.3771 g of relatively pure 24
CUSTOM
Type
CUSTOM
Details
24 was further purified by recrystallization
TEMPERATURE
Type
TEMPERATURE
Details
from warm MeOH
CUSTOM
Type
CUSTOM
Details
to obtain 0.1317 g of pure 24
CUSTOM
Type
CUSTOM
Details
to recover

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)CCC1=CC(=NN1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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